molecular formula C19H19N3O6S B2406066 3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 892843-42-4

3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B2406066
CAS RN: 892843-42-4
M. Wt: 417.44
InChI Key: YVKHOMNFQDKCRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the benzenesulfonyl group could potentially be introduced via a sulfonation reaction .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Pharmacological Applications

Research has identified compounds with benzenesulfonyl and oxadiazole moieties as having significant potential in pharmacological applications. For instance, a study by Feng et al. (2000) discovered an orally bioavailable alkyl oxadiazole beta3 adrenergic receptor agonist with significant selectivity and bioavailability in animal models, highlighting the therapeutic potential of similar compounds in treating metabolic disorders (D. Feng et al., 2000). Similarly, compounds synthesized with benzothiazol and benzoxazol moieties have shown remarkable in vitro antitumor activity, suggesting potential applications in cancer therapy (J. Sławiński & Z. Brzozowski, 2006).

Photodynamic Therapy Applications

The synthesis of novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has been explored for their photodynamic therapy (PDT) applications. Such compounds exhibit high singlet oxygen quantum yield, making them promising candidates for cancer treatment via PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antimicrobial and Antiviral Applications

Studies on benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have shown antimicrobial and anti-HIV activities. These findings underscore the utility of such compounds in developing new antimicrobial and antiviral therapies (R. Iqbal et al., 2006).

Enzyme Inhibition for Disease Management

Benzenesulfonamide derivatives have been explored for their enzyme inhibitory properties, with some compounds showing high affinity as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in tryptophan metabolism, suggesting the potential for these compounds to manage diseases related to this pathway (S. Röver et al., 1997).

Synthesis and Material Science Applications

Apart from pharmacological applications, benzenesulfonamide compounds have utility in chemical synthesis and material science. For instance, novel synthetic approaches to poly(p-benzenesulfonamide) via self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions have been reported, indicating their potential in creating new polymeric materials (Y. Saegusa et al., 1987).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-26-14-10-13(11-15(12-14)27-2)18-21-22-19(28-18)20-17(23)8-9-29(24,25)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHOMNFQDKCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

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